molecular formula C52H64N10O6S3 B10823927 (2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10823927
M. Wt: 1021.3 g/mol
InChI Key: LYEASLAOGYYESL-GYRLGPJISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RSS0680 involves multiple steps, including the formation of various intermediates. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of RSS0680 is carried out under stringent conditions to maintain the quality and consistency of the compound. The process involves large-scale synthesis using automated reactors and purification systems. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RSS0680 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .

Scientific Research Applications

RSS0680 is widely used in scientific research due to its ability to degrade multiple kinases. Its applications include:

    Chemistry: Used as a tool for studying kinase activity and protein degradation pathways.

    Biology: Employed in cell biology to investigate the role of kinases in various cellular processes.

    Medicine: Potential therapeutic applications in diseases caused by aberrant kinase activity, such as cancer.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

RSS0680 exerts its effects by targeting and degrading specific kinases. It binds to the target kinase and recruits the cellular degradation machinery, leading to the proteasomal degradation of the kinase. This process involves the ubiquitin-proteasome pathway, where the kinase is tagged with ubiquitin molecules and subsequently degraded by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RSS0680 is unique due to its broad spectrum of kinase targets and its bifunctional nature, which allows it to degrade multiple kinases simultaneously. This makes it a valuable tool for studying complex signaling pathways and developing new therapeutic strategies .

Properties

Molecular Formula

C52H64N10O6S3

Molecular Weight

1021.3 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H64N10O6S3/c1-33(35-14-16-36(17-15-35)47-34(2)54-32-70-47)55-49(65)43-28-41(63)30-62(43)50(66)48(52(3,4)5)57-45(64)13-8-7-9-22-60-23-25-61(26-24-60)40-20-18-38(19-21-40)56-51-53-29-44-46(58-51)42(31-69-44)37-11-10-12-39(27-37)59-71(6,67)68/h10-12,14-21,27,29,31-33,41,43,48,59,63H,7-9,13,22-26,28,30H2,1-6H3,(H,55,65)(H,57,64)(H,53,56,58)/t33-,41+,43-,48+/m0/s1

InChI Key

LYEASLAOGYYESL-GYRLGPJISA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O

Origin of Product

United States

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